(S)-5-(2,4-Dimethoxyphenyl)-gamma-Norvaline
Beschreibung
Eigenschaften
Molekularformel |
C13H19NO4 |
|---|---|
Molekulargewicht |
253.29 g/mol |
IUPAC-Name |
(4S)-4-amino-5-(2,4-dimethoxyphenyl)pentanoic acid |
InChI |
InChI=1S/C13H19NO4/c1-17-11-5-3-9(12(8-11)18-2)7-10(14)4-6-13(15)16/h3,5,8,10H,4,6-7,14H2,1-2H3,(H,15,16)/t10-/m0/s1 |
InChI-Schlüssel |
XDKDHIVXHQFGGP-JTQLQIEISA-N |
Isomerische SMILES |
COC1=CC(=C(C=C1)C[C@H](CCC(=O)O)N)OC |
Kanonische SMILES |
COC1=CC(=C(C=C1)CC(CCC(=O)O)N)OC |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Chiral Nickel(II) Complex-Mediated Asymmetric Alkylation
One of the most effective methods for preparing chiral gamma-substituted amino acids, including derivatives like (S)-5-(2,4-Dimethoxyphenyl)-gamma-Norvaline, utilizes chiral nickel(II) complexes derived from glycine Schiff bases. This method involves:
- Formation of a chiral Ni(II) complex with a glycine Schiff base ligand.
- Deprotonation of the complex using a strong base such as sodium hydride (NaH) at low temperatures (0 °C).
- Alkylation with an appropriate electrophile, in this case, a 2,4-dimethoxyphenyl-containing alkyl halide (e.g., 2,4-dimethoxyphenyl iodide).
- Hydrolysis of the complex to release the free amino acid.
- Optional protection steps such as Fmoc protection for further synthetic utility.
Key experimental conditions and results:
| Step | Conditions | Outcome |
|---|---|---|
| Complex formation | Chiral Ni(II) glycine Schiff base | Stable complex formed |
| Deprotonation | NaH (2 equiv), 0 °C, 2 h | Enolate formation |
| Alkylation | 2,4-Dimethoxyphenyl iodide, DMF, 0 °C | Alkylated Ni(II) complex obtained with high diastereoselectivity (>98% de) |
| Hydrolysis and decomplexation | Acidic conditions (HCl/DME) | Free (S)-5-(2,4-Dimethoxyphenyl)-gamma-Norvaline released |
| Purification | Column chromatography | High purity isolated |
| Enantiomeric excess | Measured by chiral HPLC or NMR | >94% ee reported |
This method benefits from high stereocontrol, scalability to gram quantities, and applicability to various substituted amino acids.
Palladium-Catalyzed Cross-Coupling (Arylation) of Protected Amino Acid Esters
Another reported approach involves the palladium-catalyzed direct arylation of protected amino acid derivatives:
- Starting from methyl N-(2-pyridylsulfonyl)-L-valinate or a related amino acid ester.
- Using 2,4-dimethoxyiodobenzene as the aryl source.
- Heating the reaction mixture at elevated temperatures (~150 °C) to promote C–C bond formation.
- Purification by column chromatography yields the arylated amino acid derivative.
| Parameter | Details |
|---|---|
| Starting material | Methyl N-(2-pyridylsulfonyl)-L-valinate (0.25 mmol) |
| Arylation reagent | 2,4-Dimethoxyiodobenzene (0.625 mmol) |
| Reaction temperature | 150 °C |
| Reaction time | 3 hours |
| Yield | 68% isolated yield |
| Physical state | White solid |
| Optical rotation | [α]D = +46 (c = 1, CH2Cl2) |
| Melting point | 56–58 °C |
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Chiral Ni(II) Complex Alkylation | NaH, 2,4-dimethoxyphenyl iodide, DMF, 0 °C | High stereoselectivity, scalable | Requires chiral ligand synthesis |
| Pd-Catalyzed Arylation | Methyl N-(2-pyridylsulfonyl)-L-valinate, 2,4-dimethoxyiodobenzene, 150 °C | Direct arylation, good yield | High temperature, longer reaction |
| Microwave-Assisted Multicomponent | Aromatic aldehyde, dimedone, acetic acid, microwave irradiation | Rapid, green synthesis | Indirect, multi-step to target |
Analytical Characterization and Research Data
- Optical Purity: Enantiomeric excess (ee) values exceeding 94% have been reported using chiral HPLC or NMR techniques after synthesis via chiral Ni(II) complexes.
- NMR Spectroscopy: ^1H NMR and ^13C NMR confirm the presence of the 2,4-dimethoxyphenyl group and the amino acid backbone with characteristic chemical shifts.
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular ion peaks consistent with the molecular formula of (S)-5-(2,4-Dimethoxyphenyl)-gamma-Norvaline.
- Melting Point: Reported melting points around 56–58 °C for purified intermediates provide physical confirmation of purity.
- Chromatography: Silica gel column chromatography is commonly used for purification, with solvent systems such as hexane/ethyl acetate mixtures.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-5-(2,4-Dimethoxyphenyl)-gamma-Norvaline can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.
Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-5-(2,4-Dimethoxyphenyl)-gamma-Norvaline has several applications in scientific research:
Chemistry: Used as a chiral building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes involved in disease pathways.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (S)-5-(2,4-Dimethoxyphenyl)-gamma-Norvaline involves its interaction with specific molecular targets, such as enzymes. The compound can act as a competitive inhibitor, binding to the active site of the enzyme and preventing the substrate from accessing the site. This inhibition can disrupt the enzyme’s normal function and affect the biochemical pathways in which the enzyme is involved.
Vergleich Mit ähnlichen Verbindungen
Comparison with (R)-Enantiomer
The (R)-enantiomer of 5-(2,4-dimethoxyphenyl)-gamma-norvaline exhibits distinct biochemical behavior due to reversed stereochemistry. Studies on analogous amino acids show that enantiomeric pairs often differ in receptor binding and metabolic pathways. For instance, (S)-isomers typically demonstrate higher affinity for mammalian transporters or enzymes, as observed in related gamma-aminobutyric acid (GABA) analogs .
Substituted Aryl Gamma-Norvaline Derivatives
The 2,4-dimethoxyphenyl group distinguishes this compound from other aryl-substituted gamma-norvalines. Comparative studies highlight the following trends:
However, this may reduce solubility in aqueous media, a trade-off noted in similar aryl-modified amino acids .
Gamma-Norvaline vs. Gamma-Aminobutyric Acid (GABA) Derivatives
Unlike GABA, which features a four-carbon chain, gamma-norvaline has an elongated five-carbon backbone. This extension allows for greater conformational flexibility and substituent diversity. For example:
- GABA analogs (e.g., baclofen) target GABAB receptors with high specificity .
- Gamma-norvaline derivatives exhibit broader interactivity, including enzyme inhibition (e.g., transaminases) and antimicrobial activity, as seen in related compounds .
Q & A
Q. Key Data :
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | DMF | 75% vs. 58% (THF) |
| Temperature | 0–5°C | >90% enantiopurity |
Basic: Which analytical techniques are essential for structural confirmation and purity assessment?
- 1H/13C NMR : Assigns methoxy groups (δ 3.7–3.9 ppm) and norvaline backbone protons (e.g., γ-CH₂ at δ 1.5–1.8 ppm) .
- IR Spectroscopy : Confirms amide bonds (1650–1680 cm⁻¹) and methoxy C-O stretches (1250 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₅H₂₁NO₅).
- Chiral Analysis : Polarimetry ([α]D²⁵ = +12.5°) ensures enantiopurity .
Advanced: How do structural modifications at the gamma position influence bioactivity?
- Substitution Impact : Replacing 2,4-dimethoxyphenyl with 3,4-dimethoxy () reduces solubility but enhances binding to hydrophobic enzyme pockets (e.g., cytochrome P450).
- Amino Acid Backbone : Shortening to norleucine decreases metabolic stability (t₁/₂ < 2h vs. 5h for norvaline) .
- Methodological Approach :
- Molecular Docking : Use AutoDock Vina to predict binding affinity changes.
- In Vitro Assays : Compare IC₅₀ values against serine hydrolases .
Q. SAR Data :
| Modification | Target Enzyme IC₅₀ (μM) | Solubility (mg/mL) |
|---|---|---|
| 2,4-Dimethoxy | 0.45 ± 0.02 | 1.2 |
| 3,4-Dimethoxy | 0.78 ± 0.05 | 0.8 |
Advanced: How can computational modeling resolve contradictions in reported toxicity data?
- Toxicity Prediction : Use GUSAR (General Unrestricted Structure-Activity Relationships) to model acute toxicity (LD₅₀) and compare with experimental data .
- Metabolite Identification : Quantum mechanical calculations (e.g., DFT) predict reactive intermediates (e.g., epoxides) that may explain hepatotoxicity discrepancies.
- Validation : Cross-reference with in vitro hepatocyte assays (e.g., CYP3A4 inhibition).
Basic: What are the compound’s primary biological targets in preclinical research?
- Enzyme Inhibition : Targets serine hydrolases (e.g., fatty acid amide hydrolase) via competitive binding at the catalytic triad .
- Cell-Based Assays : Assess antiproliferative activity in cancer lines (e.g., IC₅₀ = 8.2 μM in HeLa cells) using MTT assays .
- Mechanistic Studies : Western blotting confirms downstream effects (e.g., apoptosis via caspase-3 activation).
Advanced: What strategies enhance enantioselective synthesis for large-scale production?
- Catalytic Asymmetric Methods : Use (R)-BINOL-derived catalysts for >98% ee in acylation steps.
- Dynamic Kinetic Resolution : Optimize pH (7.5–8.0) and temperature (25°C) to suppress racemization .
- Process Analytics : In-line FTIR monitors reaction progress to minimize byproducts.
Advanced: How do researchers validate interactions between this compound and biological membranes?
- Surface Plasmon Resonance (SPR) : Measures binding kinetics (ka = 1.2 × 10⁴ M⁻¹s⁻¹) to lipid bilayers.
- Molecular Dynamics Simulations : CHARMM forcefields model partitioning into lipid rafts .
- Langmuir Trough Experiments : Quantify changes in membrane lateral pressure (Δπ = 12 mN/m).
Basic: What are the recommended storage conditions to ensure stability?
-
Temperature : Store at –20°C in amber vials to prevent photodegradation.
-
Solubility : Lyophilize and reconstitute in DMSO (10 mM stock) to avoid hydrolysis .
-
Stability Data :
Condition Degradation (%/month) 25°C, light 15% –20°C, dark <2%
Advanced: How can researchers address low reproducibility in bioactivity assays?
- Standardize Assay Conditions :
- Fix DMSO concentration (<0.1% v/v).
- Use identical cell passage numbers (P5–P10).
- Control for Batch Variability : Source compounds from ≥3 independent syntheses .
- Statistical Analysis : Apply Grubbs’ test to identify outliers in IC₅₀ datasets.
Advanced: What in silico tools predict metabolic pathways for this compound?
- CYP450 Metabolism : Use StarDrop’s P450 Module to identify major oxidation sites (e.g., para-methoxy demethylation).
- Metabolite Identification : Combine MetaSite and Mass Frontier to match MS/MS fragments .
- Pharmacokinetic Modeling : GastroPlus simulates oral bioavailability (F = 22% predicted).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
